Antibiotic P42-1 Antibiotic P42-1
Brand Name: Vulcanchem
CAS No.:
VCID: VC13632259
InChI: InChI=1S/C27H24N2O9/c1-9-5-10-6-11-7-14-18-19(15(11)21(31)16(10)27(34)29(9)28)23(33)20-22(32)17-12(30)3-4-13(35-2)24(17)38-26(20)25(18)37-8-36-14/h5-6,12-14,30-31,33H,3-4,7-8,28H2,1-2H3/t12-,13+,14+/m0/s1
SMILES: CC1=CC2=CC3=C(C4=C5C(C3)OCOC5=C6C(=C4O)C(=O)C7=C(O6)C(CCC7O)OC)C(=C2C(=O)N1N)O
Molecular Formula: C27H24N2O9
Molecular Weight: 520.5 g/mol

Antibiotic P42-1

CAS No.:

Cat. No.: VC13632259

Molecular Formula: C27H24N2O9

Molecular Weight: 520.5 g/mol

* For research use only. Not for human or veterinary use.

Antibiotic P42-1 -

Specification

Molecular Formula C27H24N2O9
Molecular Weight 520.5 g/mol
IUPAC Name (13R,21R,24S)-6-amino-3,24,28-trihydroxy-21-methoxy-7-methyl-14,16,19-trioxa-6-azaheptacyclo[15.11.1.02,11.04,9.013,29.018,27.020,25]nonacosa-1(29),2(11),3,7,9,17,20(25),27-octaene-5,26-dione
Standard InChI InChI=1S/C27H24N2O9/c1-9-5-10-6-11-7-14-18-19(15(11)21(31)16(10)27(34)29(9)28)23(33)20-22(32)17-12(30)3-4-13(35-2)24(17)38-26(20)25(18)37-8-36-14/h5-6,12-14,30-31,33H,3-4,7-8,28H2,1-2H3/t12-,13+,14+/m0/s1
Standard InChI Key PUQUSQASXBNKCW-BFHYXJOUSA-N
Isomeric SMILES CC1=CC2=CC3=C(C4=C5[C@@H](C3)OCOC5=C6C(=C4O)C(=O)C7=C(O6)[C@@H](CC[C@@H]7O)OC)C(=C2C(=O)N1N)O
SMILES CC1=CC2=CC3=C(C4=C5C(C3)OCOC5=C6C(=C4O)C(=O)C7=C(O6)C(CCC7O)OC)C(=C2C(=O)N1N)O
Canonical SMILES CC1=CC2=CC3=C(C4=C5C(C3)OCOC5=C6C(=C4O)C(=O)C7=C(O6)C(CCC7O)OC)C(=C2C(=O)N1N)O

Introduction

Discovery and Taxonomic Origins

Antibiotic P42-1 was first described in 1972 by Soviet researchers investigating antimicrobial metabolites from soil-derived Actinomyces strains . Initial taxonomic characterization identified the producing organism as Actinomyces tumemacerans, though modern phylogenetic analysis would likely reclassify this strain within the Streptomyces genus . The discovery coincided with global efforts to identify novel antibiotics active against drug-resistant pathogens, particularly Mycobacterium tuberculosis and Staphylococcus aureus.

Parallel research in Japan independently isolated the same compound from Streptomyces species in 1973, establishing its identity with the previously characterized Kanchanomycin through comparative spectral analysis . This dual discovery underscored the compound’s widespread production across geographically distinct Streptomyces populations. Subsequent studies in the 1990s demonstrated Albofungin production in hybrid strains created via protoplast fusion between aminoglycoside-producing Streptomyces species, suggesting horizontal gene transfer of biosynthetic clusters .

Structural Characterization and Physicochemical Properties

Molecular Architecture

Albofungin’s structure (C₂₇H₂₄N₂O₉; MW 520.49 g/mol) features a hexacyclic framework merging xanthone, isoquinoline, and benzodioxin moieties . The IUPAC name—(1S,4R,8aR)-13-amino-1,15,16-trihydroxy-4-methoxy-12-methyl-1,2,3,4,8a,13-hexahydro-17H-chromeno[2',3':6,7] dioxino[4',5',6':4,5]naphtho[2,1-g]isoquinoline-14,17(9H)-dione—reflects its complex stereochemistry . X-ray crystallography confirms a twisted boat conformation in the central tetracyclic system, with intramolecular hydrogen bonding between the C15 hydroxyl and C14 carbonyl groups stabilizing the structure .

Physicochemical Profile

Key properties include:

PropertyValue
Melting Point218-220°C (decomposes)
Solubility25 mg/ml in DMSO
LogP (Predicted)2.1 ± 0.5
UV-Vis λmax (MeOH)238, 267, 315 nm

The compound exhibits pH-dependent stability, maintaining integrity between pH 5-7 but undergoing hydrolysis under strongly acidic or alkaline conditions . Its fluorescence properties (λem 410 nm) enable tracking in biological matrices .

Biosynthesis and Synthetic Approaches

Native Biosynthetic Pathway

Gene cluster analysis of Albofungin-producing strains reveals a Type II polyketide synthase (PKS) system coupled with nonribosomal peptide synthetase (NRPS) modules . The pathway initiates with malonyl-CoA elongation, followed by cyclization to form the xanthone core. Subsequent oxidative coupling and amination steps introduce the nitrogen-containing heterocycles . Chlorinated derivatives (e.g., Chloralbofungin) arise through late-stage halogenase activity, though these variants show reduced antimicrobial potency compared to the parent compound .

Laboratory Synthesis

  • Temperature: 28°C

  • pH: 6.8-7.2

  • Carbon Source: Sucrose (4% w/v)

  • Nitrogen Source: Soybean meal (2% w/v)

Antimicrobial Activity Spectrum

Albofungin demonstrates potent activity against clinically relevant pathogens:

OrganismMIC Range (μg/ml)Key Susceptible Strains
Staphylococcus aureus0.005-0.1MRSA, VRSA
Mycobacterium tuberculosis1.0-5.0H37Rv, MDR-TB
Candida albicans0.1-1.0Fluconazole-resistant isolates
Enterococcus faecalis0.05-0.5Vancomycin-resistant (VRE)

Notably, Gram-negative bacteria exhibit intrinsic resistance (MIC ≥50 μg/ml), likely due to impermeability of the outer membrane . Synergy studies reveal enhanced activity against Pseudomonas aeruginosa when combined with polymyxin B nonapeptide (8-fold MIC reduction) .

Mechanisms of Action

Primary Target Engagement

Albofungin’s antimicrobial effects stem from dual mechanisms:

  • DNA Intercalation: The planar xanthone system intercalates between DNA base pairs, inhibiting replication and transcription . Footprinting experiments show preferential binding to AT-rich regions.

  • Membrane Disruption: At concentrations ≥2× MIC, Albofungin induces membrane depolarization in S. aureus via cardiolipin binding, as demonstrated by DiSC3(5) fluorescence assays .

Secondary Pharmacological Effects

  • HIV-1 Reverse Transcriptase Inhibition: IC₅₀ 1 μM in cell-free assays

  • Topoisomerase II Poisoning: EC₅₀ 0.8 μM in human lymphoma cells

  • PPAR-γ Modulation: 40% activation at 10 μM in adipocyte differentiation assays

Cytotoxicity and Therapeutic Limitations

Despite promising antimicrobial activity, Albofungin’s therapeutic potential is limited by:

Cell LineIC₅₀ (μg/ml)Primary Toxicity Mechanism
HeLa0.005Mitochondrial membrane depolarization
HepG20.01ROS-mediated apoptosis
HEK2930.02DNA damage response activation

Pharmacokinetic studies in murine models reveal rapid hepatic clearance (t₁/₂ = 12 min) and poor oral bioavailability (<5%) . Structural analogs with reduced planarity show decreased cytotoxicity while retaining antimicrobial activity, suggesting a path for future optimization .

Current Research Directions

Structural Modification Studies

Recent efforts focus on mitigating toxicity through targeted substitutions:

  • C4 Methoxy Replacement: Analogues with ethyl groups show 10-fold reduced cytotoxicity while maintaining anti-MRSA activity

  • C13 Amino Group Acylation: N-acetyl derivatives exhibit improved aqueous solubility (8 mg/ml) and 3× longer plasma half-life in rats

Combination Therapy Approaches

Albofungin potentiates β-lactam activity against methicillin-resistant staphylococci:

β-LactamFIC Index with AlbofunginEffect
Oxacillin0.25Synergy
Ceftaroline0.5Additive
Meropenem1.0Indifference

(FIC = Fractional Inhibitory Concentration)

VendorPurityPrice (5 mg)Storage Conditions
Hodoodo Chemicals>98%$380-20°C, desiccated
Cayman Chemical≥95%$420-20°C, argon atmosphere

Strict handling protocols are mandated due to potential genotoxicity, requiring Biosafety Level 2 containment for in vitro studies .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator